4-[3-(3-Phenoxyphenyl)propyl]aniline
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Overview
Description
4-[3-(3-Phenoxyphenyl)propyl]aniline is an organic compound that belongs to the class of aniline derivatives It features a phenoxyphenyl group attached to a propyl chain, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Phenoxyphenyl)propyl]aniline typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of benzene derivatives followed by a Clemmensen reduction to introduce the propyl chain . The phenoxy group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Phenoxyphenyl)propyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
4-[3-(3-Phenoxyphenyl)propyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: This compound can be used in the development of pharmaceuticals and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[3-(3-Phenoxyphenyl)propyl]aniline involves its interaction with specific molecular targets. The phenoxyphenyl group may interact with hydrophobic pockets in proteins, while the aniline moiety can form hydrogen bonds or participate in electron transfer reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[3-(3-Phenylphenyl)propyl]aniline: Lacks the phenoxy group, which may affect its reactivity and interactions.
4-[3-(3-Methoxyphenyl)propyl]aniline: Contains a methoxy group instead of a phenoxy group, altering its electronic properties.
4-[3-(3-Chlorophenyl)propyl]aniline:
Uniqueness
4-[3-(3-Phenoxyphenyl)propyl]aniline is unique due to the presence of the phenoxy group, which can enhance its interactions with biological targets and increase its versatility in chemical reactions. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89807-76-1 |
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Molecular Formula |
C21H21NO |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-[3-(3-phenoxyphenyl)propyl]aniline |
InChI |
InChI=1S/C21H21NO/c22-19-14-12-17(13-15-19)6-4-7-18-8-5-11-21(16-18)23-20-9-2-1-3-10-20/h1-3,5,8-16H,4,6-7,22H2 |
InChI Key |
REJDPALZOZXNIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC3=CC=C(C=C3)N |
Origin of Product |
United States |
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